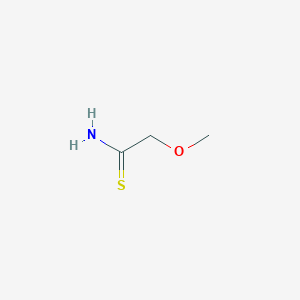

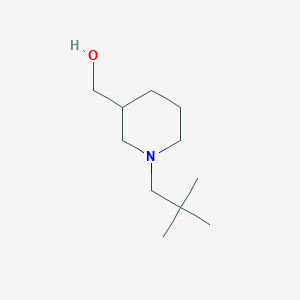

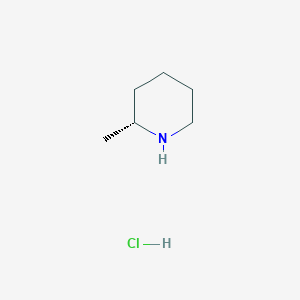

![molecular formula C11H13NO3 B3105806 2-[Methyl(2-phenylacetyl)amino]acetic acid CAS No. 155256-51-2](/img/structure/B3105806.png)

2-[Methyl(2-phenylacetyl)amino]acetic acid

Overview

Description

2-[Methyl(2-phenylacetyl)amino]acetic acid (MPA) is an organic compound that is commonly used in scientific research as a reagent and building block for synthesizing other compounds. It has a wide range of applications, from drug development to biochemistry and physiology.

Scientific Research Applications

Phenylacetic Acid Derivatives in Microbial Culture

Phenylacetic acid derivatives, including compounds related to 2-[Methyl(2-phenylacetyl)amino]acetic acid, have been isolated from cultures of the fungus Curvularia lunata. These compounds have been studied for their antimicrobial and antioxidant activities. Notably, one compound, 4-epiradicinol, exhibited inhibitory effects against various bacteria, including Escherichia coli and Staphylococcus aureus (Varma et al., 2006).

Synthesis and Configurational Assay of Asymmetric Methyl Groups

Research involving the synthesis of acetic acid derivatives from phenylacetylene, focusing on the configuration of asymmetric methyl groups, provides insights into the structural aspects of these compounds. This research can potentially aid in understanding the synthesis and configuration of complex molecules, including those related to this compound (Cornforth et al., 1970).

Antioxidant and Xanthine Oxidase Inhibitory Studies

Studies on amino acid derivatives, which include compounds related to this compound, have been conducted to assess their antioxidant properties and inhibitory activities against xanthine oxidase. These studies are important for understanding the potential therapeutic applications of these compounds (Ikram et al., 2015).

Amino Acid Biosynthesis in Mixed Rumen Cultures

Research on the biosynthesis of amino acids in mixed rumen cultures has revealed insights into the metabolic pathways and the use of precursors like 2-oxoglutarate. Understanding these pathways can provide valuable information on the role and synthesis of amino acid derivatives, including those related to this compound (Sauer et al., 1975).

Enantioselective Hydrolysis in Pharmaceutical Synthesis

Research on enantioselective hydrolysis using enzymes such as penicillin G acylase, applied to compounds like N-phenylacetyl-2-amino-4-phenylbutyric, highlights the importance of stereochemistry in pharmaceutical synthesis. This research is relevant for the development of enantiomerically pure drugs and could be related to the synthesis of this compound derivatives (Dongzhi, 2011).

Neuraminidase Inhibitors for Influenza Treatment

Phenylacetic acid derivatives have been studied for their potential as neuraminidase inhibitors, which are important for treating influenza infections. Research in this area explores the synthesis and inhibitory activity of these compounds, providing a basis for developing new antiviral drugs (Lv & Shi, 2022).

Safety and Hazards

Properties

IUPAC Name |

2-[methyl-(2-phenylacetyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(8-11(14)15)10(13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGKAXRKVQCKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

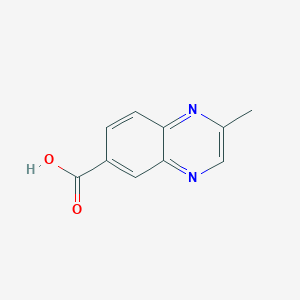

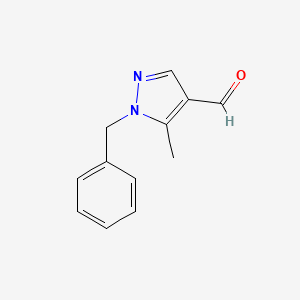

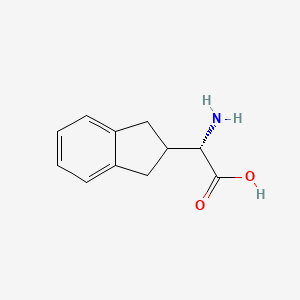

![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)